N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine
Description
Properties
IUPAC Name |
(2R)-2-[(4-ethylcyclohexanecarbonyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-2-13-8-10-15(11-9-13)17(20)19-16(18(21)22)12-14-6-4-3-5-7-14/h3-7,13,15-16H,2,8-12H2,1H3,(H,19,20)(H,21,22)/t13?,15?,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSFDDAYCLFQJP-AVVWSFFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557766 | |
| Record name | N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105746-45-0 | |
| Record name | 4-Desisopropyl-4-ethyl nateglinide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105746450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-DESISOPROPYL-4-ETHYL NATEGLINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4529956QE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary target of 4-Desisopropyl-4-ethyl Nateglinide, also known as K4529956QE or N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine, is the β cells of the pancreas. These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake of glucose into cells.
Mode of Action
4-Desisopropyl-4-ethyl Nateglinide acts by binding to the β cells of the pancreas to stimulate insulin release. This compound is an amino acid derivative that induces an early insulin response to meals, thereby decreasing postprandial (after meal) blood glucose levels. Its action is dependent on the presence of glucose, and it has no effect on insulin release in the absence of glucose.
Biochemical Pathways
The compound affects the insulin secretion pathway. By stimulating the β cells of the pancreas, it promotes the release of insulin, which in turn facilitates the uptake of glucose into cells. This reduces the amount of glucose in the bloodstream, helping to control blood glucose levels, particularly after meals.
Pharmacokinetics
4-Desisopropyl-4-ethyl Nateglinide is extensively metabolized in the liver. The major metabolites possess less activity than the parent compound. One minor metabolite, the isoprene, has the same potency as its parent compound. The compound is excreted in urine (83%) and feces (10%).
Result of Action
The action of 4-Desisopropyl-4-ethyl Nateglinide results in a decrease in both postprandial and fasting blood glucose levels. It has been shown to decrease glycosylated hemoglobin (HbA1c) levels, which are reflective of the last 8-10 weeks of glucose control. The compound is more effective at lowering postprandial blood glucose than other antidiabetic agents.
Action Environment
The action, efficacy, and stability of 4-Desisopropyl-4-ethyl Nateglinide can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided. The formation of dust and aerosols should be prevented, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam.
Biological Activity
N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 303.41 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Target Interaction : The compound may interact with specific receptors or enzymes, influencing cellular signaling pathways.
- Biochemical Pathways : It has been shown to modulate pathways involved in inflammation and oxidative stress, which are critical in various disease states.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative damage.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in cellular models.
In Vitro Studies
A study conducted on various cell lines indicated that this compound exhibited significant cytoprotection against oxidative stress-induced cell death. The compound was found to have an EC value of approximately 10 μM, indicating moderate potency in protecting cells from oxidative damage .
In Vivo Studies
In animal models, the compound has been evaluated for its therapeutic potential in conditions characterized by oxidative stress and inflammation. Results showed a reduction in markers of inflammation and improved survival rates in treated groups compared to controls.
Comparative Analysis with Similar Compounds
Scientific Research Applications
Diabetes Management
Nateglinide is primarily used to manage blood glucose levels in patients with type 2 diabetes. It is effective in controlling postprandial hyperglycemia due to its rapid onset of action.
- Mechanism of Action : Nateglinide binds to ATP-sensitive potassium channels on pancreatic beta cells, leading to depolarization and subsequent calcium influx, which triggers insulin release.
Clinical Studies
Several clinical trials have demonstrated the efficacy of Nateglinide in glycemic control:
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| Kahn et al., 2006 | 500 patients with type 2 diabetes | Nateglinide vs. placebo | Significant reduction in postprandial glucose levels |
| Rosenstock et al., 2005 | 300 patients on metformin | Nateglinide addition | Improved HbA1c levels after 24 weeks |
Synthesis Overview
The synthesis involves several key steps:
- Formation of a mixed anhydride from trans-4-(1-methylethyl)cyclohexanecarboxylic acid.
- Reaction with D-phenylalanine to yield Nateglinide.
- Purification through recrystallization.
Cancer Research
Recent studies have explored the potential use of Nateglinide beyond diabetes management, particularly in cancer therapy. Research indicates that compounds similar to Nateglinide may exhibit anti-cancer properties by modulating metabolic pathways associated with tumor growth.
Case Study: Efficacy in Combination Therapy
In a study involving patients inadequately controlled on metformin alone, the addition of Nateglinide showed promising results:
- Participants : 200 patients
- Duration : 6 months
- Results : Average HbA1c reduction of 1.5% compared to baseline.
This case highlights the potential for Nateglinide as an adjunct therapy in managing type 2 diabetes effectively.
Insights from Drug Discovery
The ongoing research into small molecules, including Nateglinide, reflects a broader trend towards personalized medicine where compounds are tailored to target specific metabolic pathways or genetic mutations associated with diseases.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The ethyl group (C2) is smaller and less hydrophobic than isopropyl (C3), which may reduce steric hindrance and alter membrane permeability compared to Nateglinide .
- Stereochemistry : The trans configuration in Nateglinide enhances metabolic stability and binding affinity compared to cis isomers (e.g., Related Compound C) .
Key Observations :
- D-Phenylalanine Role : The D-configuration is essential for target engagement, as seen in Sansalvamide derivatives and Nateglinide .
- Substituent Impact : Bulkier groups (e.g., isopropyl in Nateglinide) improve target affinity but may reduce solubility, whereas smaller groups (e.g., ethyl) could balance hydrophobicity and bioavailability.
Key Observations :
- Polymorphism : Nateglinide’s polymorph Form C exhibits distinct IR and XRD patterns, suggesting that the ethyl analog may also display polymorphic behavior with implications for formulation .
- Safety : D-Phenylalanine derivatives generally require careful handling, though toxicity is substituent-dependent .
Preparation Methods
Mixed Anhydride-Mediated Acylation
The most industrially viable method involves the formation of a mixed anhydride intermediate using trans-4-ethylcyclohexanecarboxylic acid and p-toluenesulfonyl chloride (TsCl). This approach avoids moisture-sensitive reagents like dicyclohexylcarbodiimide (DCC) and eliminates the need for hexamethyldisilazane (HMDS), which poses flammability risks.
Reaction Mechanism :
-
Mixed Anhydride Formation : Trans-4-ethylcyclohexanecarboxylic acid reacts with TsCl in the presence of triethylamine (TEA) in methylene chloride at 25–30°C for 8 hours to generate the reactive intermediate.
-
Coupling with D-Phenylalanine Methyl Ester : The anhydride reacts with D-phenylalanine methyl ester hydrochloride, neutralized with sodium carbonate, to yield the methyl ester intermediate.
-
Ester Hydrolysis : The methyl ester undergoes saponification with sodium hydroxide in methanol, followed by acidification with HCl to produce the final compound.
Key Advantages :
Direct Coupling with D-Phenylalanine
An alternative one-pot synthesis bypasses the methyl ester intermediate by directly coupling the mixed anhydride with D-phenylalanine. This method reduces step count but requires precise stoichiometric control to avoid dipeptide byproducts.
Conditions :
-
Solvent : Methylene chloride or toluene.
-
Base : Triethylamine or sodium carbonate.
-
Temperature : 25–30°C for 18 hours.
Outcome :
Comparative Analysis of Synthetic Methods
| Parameter | Mixed Anhydride Route | Traditional DCC Route |
|---|---|---|
| Reagent Toxicity | Low (TsCl, TEA) | High (DCC, DMAP) |
| Reaction Time | 26–30 hours | 48+ hours |
| Yield | 75–87% | 50–65% |
| Purity (HPLC) | ≥99.7% | 95–98% |
| Scalability | Industrial-friendly | Limited by DCC cost |
Critical Process Parameters
Solvent Selection
Temperature Control
-
Anhydride Formation : Exothermic reaction requires maintaining 25–30°C to prevent decomposition.
-
Crystallization : Cooling to 0–5°C ensures high-purity crystals.
Purification and Polymorph Control
Recrystallization from cyclohexane/ethyl acetate (4:1) yields the desired polymorph Form H, characterized by a distinct DSC endotherm at 132–134°C. Alternative solvents like methanol produce metastable forms with inferior dissolution profiles.
Recrystallization Protocol :
-
Dissolve crude product in minimal methylene chloride at 60–65°C.
-
Add cyclohexane dropwise until cloud point.
Industrial Case Study: Pilot-Scale Production
-
Scale : 200 g trans-4-ethylcyclohexanecarboxylic acid.
-
Yield : 270.3 g (87.25%).
-
Purity : 99.7% HPLC.
-
Key Steps :
-
Anhydride formation in methylene chloride/TEA.
-
Coupling with D-phenylalanine methyl ester.
-
Recrystallization from cyclohexane/ethyl acetate.
-
Q & A
Q. What are the established synthetic routes for N-(trans-4-isopropylcyclohexanecarbonyl)-D-phenylalanine, and what intermediates are critical for scalability?
The synthesis typically begins with β-pinene, a cost-effective terpene, which undergoes catalytic hydrogenation to yield cis- and trans-4-isopropylcyclohexanecarboxylic acid. Separation of the trans-isomer is achieved via selective crystallization. The trans-4-isopropylcyclohexanecarboxylic acid is then activated (e.g., via mixed anhydride or carbodiimide coupling) and reacted with D-phenylalanine under controlled pH to form the amide bond. Key intermediates include β-pinene-derived cyclohexane derivatives and the isolated trans-4-isopropylcyclohexanecarboxylic acid, which must be rigorously characterized (e.g., NMR, HPLC) to ensure stereochemical purity .
Q. Which analytical methods are recommended for assessing purity, stereochemical integrity, and related impurities in this compound?
Reverse-phase HPLC with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and UV detection at 210 nm is standard. System suitability requires resolution ≥2.0 between nateglinide and its cis-isomer, and ≤0.5% impurity peaks. Reference standards include:
| Compound | Purpose | Retention Time (min) |
|---|---|---|
| Nateglinide (USP RS) | Primary peak identification | 12.3 |
| cis-Isomer (Related Compound C) | Stereochemical purity check | 14.1 |
| L-Phenylalanine derivative (Related Compound B) | Enantiomeric excess validation | 10.9 |
| Validation follows ICH guidelines, with forced degradation studies (acid/base hydrolysis, oxidation) to identify impurities . |
Q. What is the primary pharmacological target of this compound, and how does it modulate insulin secretion?
Nateglinide acts as a rapid-acting insulinotropic agent by binding to the SUR1 subunit of ATP-sensitive potassium (K_ATP) channels in pancreatic β-cells. It induces channel closure, membrane depolarization, and calcium influx, triggering insulin exocytosis. In vitro studies using HIT-T15 β-cells show an EC₅₀ of ~0.1 µM, with displacement of [³H]glibenclamide confirming competitive binding at the sulfonylurea receptor .
Advanced Research Questions
Q. How do stereochemical factors (D-phenylalanine configuration, trans-cyclohexane geometry) influence biological activity?
The D-configuration of phenylalanine is critical for receptor affinity, as the L-enantiomer (Related Compound B) shows >100-fold reduced activity. Molecular docking studies reveal that the trans-4-isopropyl group on the cyclohexane ring optimizes hydrophobic interactions with SUR1, while the cis-isomer (Related Compound C) disrupts binding due to steric hindrance. X-ray crystallography of β-cell membranes confirms that the trans-geometry aligns the carbonyl group for hydrogen bonding with Lysiridine residues in the receptor .
Q. What in vivo models are used to evaluate pharmacokinetics and efficacy, and what key parameters are measured?
- Oral glucose tolerance tests (OGTT) in diabetic rats: Nateglinide (1–10 mg/kg) reduces postprandial glucose spikes by 30–50% within 30 minutes, with AUC comparisons to glibenclamide and voglibose .
- Isolated perfused pancreas assays : Insulin secretion rates are quantified under varying glucose concentrations (2–20 mM), demonstrating glucose-dependent potentiation (EC₅₀ = 8 mM glucose) .
- Pharmacokinetic profiling : Plasma half-life (t₁/₂ = 1.5 hr), C_max (4.2 µg/mL at 120 mg dose), and renal clearance (0.35 L/hr) are measured via LC-MS/MS .
Q. How do polymorphic forms (e.g., Form C) impact dissolution rates and bioavailability?
Polymorph Form C, characterized by distinct XRD peaks at 2θ = 7.8°, 12.5°, and 18.2°, exhibits a 40% higher dissolution rate in simulated intestinal fluid (pH 6.8) compared to Form A. This correlates with a 25% increase in bioavailability in canine models, attributed to enhanced solubility .
Q. How are contradictions in activity data resolved across experimental models (e.g., β-cell vs. whole-animal studies)?
Discrepancies in EC₅₀ values between isolated β-cells (0.1 µM) and in vivo models (1–10 µM) are addressed by:
Q. What are the major metabolic pathways, and how are degradation products characterized?
Hepatic metabolism via CYP2C9 and CYP3A4 produces two primary metabolites:
- M1 : Hydroxylation at the cyclohexane ring (m/z 333.4, confirmed by HR-MS).
- M2 : N-dealkylation yielding trans-4-isopropylcyclohexanecarboxylic acid (m/z 170.2, co-eluted with USP Related Compound A).
Stability studies under oxidative stress (H₂O₂) generate sulfoxide derivatives, identified via LC-QTOF-MS and NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
